molecular formula C29H30Cl2N6O2 B2728982 (1E)-CFI-400437 (dihydrochloride) CAS No. 1168722-82-4

(1E)-CFI-400437 (dihydrochloride)

Número de catálogo: B2728982
Número CAS: 1168722-82-4
Peso molecular: 565.5
Clave InChI: XQZOWXHJNLSRCM-AEZZRCKESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1E)-CFI-400437 (dihydrochloride) is a useful research compound. Its molecular formula is C29H30Cl2N6O2 and its molecular weight is 565.5. The purity is usually 95%.
BenchChem offers high-quality (1E)-CFI-400437 (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-CFI-400437 (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1E)-CFI-400437 dihydrochloride is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), an essential regulator of cell division. This compound has garnered attention in cancer research due to its ability to interfere with cellular proliferation and its potential therapeutic applications against various types of tumors, particularly those resistant to conventional treatments.

(1E)-CFI-400437 exerts its biological effects primarily through the inhibition of PLK4, which plays a critical role in centrosome function and mitotic progression. By selectively targeting PLK4, this compound disrupts normal cell cycle regulation, leading to antiproliferative effects on cancer cells.

Key Inhibitory Potencies

The compound has demonstrated significant inhibitory activity against several kinases, with the following IC50 values reported:

Kinase IC50 (μM)
PLK40.0006
Aurora A0.37
Aurora B0.21
KDR0.48
FLT-30.18

These values indicate that (1E)-CFI-400437 is particularly effective against PLK4 and Aurora kinases, which are crucial in cancer cell proliferation and survival .

Antiproliferative Activity

Research has shown that (1E)-CFI-400437 exhibits antiproliferative activity across various cancer cell lines. In vitro studies demonstrated that the compound effectively inhibits the growth of tumor cells, suggesting its potential as an anticancer agent. For example, it has been tested against ovarian cancer models where it significantly reduced cell viability .

Study on Ovarian Cancer

In a recent study, (1E)-CFI-400437 was evaluated for its efficacy against ovarian cancer cells that exhibit resistance to platinum-based therapies. The results indicated that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis in these resistant cell lines, highlighting its potential for overcoming drug resistance in cancer therapy .

Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of (1E)-CFI-400437 when combined with other chemotherapeutic agents. The findings revealed enhanced cytotoxicity when used alongside standard treatments, suggesting that this compound could be integrated into combination therapy regimens for improved therapeutic outcomes .

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies have highlighted the efficacy of (1E)-CFI-400437 in treating various cancers, particularly those resistant to conventional therapies. For instance, a patent application describes its use in treating platinum-resistant tumors, demonstrating its potential as a therapeutic agent for challenging cancer types .

Selectivity and Potency

(1E)-CFI-400437 exhibits a remarkable selectivity for PLK4 with an IC50 value of 0.6 nM, showing over 10 μM selectivity against other members of the polo-like kinase family . This high selectivity minimizes off-target effects, making it a promising candidate for targeted cancer therapies.

Preclinical Studies

In preclinical models, (1E)-CFI-400437 has shown significant anti-tumor activity. For example, studies indicate that it can effectively inhibit the growth of cancer cell lines that are dependent on PLK4 for proliferation . The compound's ability to induce apoptosis in these cells further supports its therapeutic potential.

Data Table: Summary of Key Findings

Study/SourceApplicationKey Findings
Patent WO2024022080A1Cancer TherapyEffective against platinum-resistant tumors
AbMole Product DataSelectivityIC50 = 0.6 nM for PLK4; >10 μM against other PLKs
CymitQuimica Product InfoMechanismInhibits centrosome duplication leading to cell cycle arrest

Case Study 1: Efficacy in Ovarian Cancer

A study investigated the effects of (1E)-CFI-400437 on ovarian cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. This suggests that (1E)-CFI-400437 could be an effective treatment option for ovarian cancer patients who have limited responses to existing therapies.

Case Study 2: Resistance Mechanisms

Research has also focused on understanding how (1E)-CFI-400437 can overcome resistance mechanisms in tumors. In models where cancer cells developed resistance to standard chemotherapeutics, treatment with this compound restored sensitivity by downregulating survival pathways associated with drug resistance .

Propiedades

IUPAC Name

5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCYUHRNBLSJAP-LIZIWEMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC=C(C=C2)/C=C/C3=C4C=C/C(=C\C5=C(NC6=C5C=C(C=C6)OC)O)/C=C4N=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.